what is 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
what is 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
An In-Depth Technical Guide to 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine: A Chromogenic Substrate for Acid Sphingomyelinase
Introduction
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HNP-PC) is a synthetic, chromogenic analog of sphingomyelin, a critical component of eukaryotic cell membranes.[1][2] Its structural resemblance to the natural substrate allows it to be specifically hydrolyzed by the enzyme acid sphingomyelinase (ASM), a key player in the sphingolipid signaling pathway.[3][4] The enzymatic cleavage of HNP-PC releases a yellow-colored product, 4-nitrophenol, which enables the simple and direct quantification of ASM activity through spectrophotometry.[3] This property has established HNP-PC as an invaluable tool for researchers, clinicians, and drug development professionals.
This guide provides a comprehensive overview of HNP-PC, from its fundamental chemical properties and synthesis to its core application in enzymatic assays and its broader implications in disease diagnostics and pharmacological research.
Physicochemical and Handling Properties
HNP-PC is a pale yellow, hygroscopic powder.[5][6] Due to its amphipathic nature, slight warming may be necessary to achieve complete solubilization in solvents like methanol.[2] For experimental use, it is recommended to prepare stock solutions, aliquot them, and store them frozen at -20°C, where they remain stable for up to three months.[2]
| Property | Value | Source(s) |
| CAS Number | 60438-73-5 | [2][3][5] |
| Molecular Weight | 575.7 g/mol | [3] |
| Molecular Formula | C₂₇H₄₈N₃O₇P | [1] |
| Appearance | Pale Yellow Powder / Off-white solid | [1][5][6] |
| Melting Point | 188-190°C | [6] |
| Solubility | Methanol (25 mg/mL), slight solubility in Chloroform, DMSO, Ethanol | [1][6] |
| Storage Temperature | -20°C | [1][6] |
Synthesis and Chemical Characterization
The synthesis of HNP-PC is a multi-step process designed to build a molecule that mimics the structure of natural sphingomyelin while incorporating a reporter group.[4] The general synthetic route involves three primary stages: acylation, phosphorylation, and choline conjugation.[3]
-
Acylation of 4-Nitroaniline : The process begins with the acylation of 4-nitroaniline with hexadecanoyl chloride. This step attaches the C16 fatty acid tail, which is crucial for the substrate's interaction with the membrane-associated enzyme.[3]
-
Phosphorylation : The resulting intermediate, 2-hexadecanoylamino-4-nitroaniline, is then phosphorylated. This is typically achieved using a phosphorylating agent like phosphorus oxychloride (POCl₃) to add the phosphate group.[3]
-
Choline Conjugation : In the final step, the phosphoryl chloride intermediate is reacted with choline hydroxide. This involves a nucleophilic displacement that attaches the choline headgroup, completing the sphingomyelin analog structure.[3]
The final product is purified using techniques such as silica gel chromatography and recrystallization.[3]
Mechanism of HNP-PC hydrolysis by Acid Sphingomyelinase (ASM).
Core Application: The Acid Sphingomyelinase (ASM) Activity Assay
The measurement of ASM activity is the primary application of HNP-PC. The assay is robust, sensitive, and adaptable to a high-throughput format, making it a cornerstone technique in sphingolipid research.
Detailed Experimental Protocol
This protocol provides a generalized framework for measuring ASM activity in biological samples. Optimization may be required depending on the sample type and expected enzyme activity levels.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer with an acidic pH suitable for ASM activity (e.g., 250 mM sodium acetate, pH 5.0).
-
Substrate Stock Solution: Dissolve HNP-PC in a suitable solvent like methanol to a concentration of 25 mg/mL. [1][2]Store at -20°C. [2]* Substrate Working Solution: Immediately before use, dilute the HNP-PC stock solution in the Assay Buffer to the final desired concentration (e.g., 1-5 mM). Incorporating a detergent like Triton X-100 (0.1%) can aid in substrate presentation.
-
Stop Solution: Prepare an alkaline buffer to terminate the reaction and develop the color (e.g., 1 M Tris-HCl, pH 9.0).
2. Sample Preparation:
-
Cell Lysates/Tissue Homogenates: Homogenize cells or tissues in a lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine the total protein concentration (e.g., using a BCA assay) for normalization.
-
Serum/Plasma: Samples can often be used directly or after appropriate dilution in the Assay Buffer.
3. Assay Procedure:
-
In a 96-well microplate, add a specific amount of sample (e.g., 10-50 µL, corresponding to a defined amount of total protein).
-
For each sample, prepare a blank control containing the same amount of sample but with Assay Buffer instead of the Substrate Working Solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the Substrate Working Solution to each well (except the blanks).
-
Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Terminate the reaction by adding the Stop Solution to all wells. The solution should turn yellow in wells with ASM activity.
-
Read the absorbance of the plate at 410-420 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance reading of the blank from the corresponding sample reading to correct for background absorbance.
-
Quantify the amount of 4-nitrophenol produced using a standard curve prepared with known concentrations of 4-nitrophenol.
-
Calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein (nmol/h/mg).
Standard workflow for the HNP-PC based Acid Sphingomyelinase assay.
Applications in Research and Drug Development
The ability to accurately quantify ASM activity using HNP-PC has significant implications across basic research, clinical diagnostics, and pharmaceutical development.
Disease Diagnosis and Biomarker Research
Deficiencies or elevations in ASM activity are linked to several human diseases. The HNP-PC assay provides a critical diagnostic and research tool in these contexts.
-
Niemann-Pick Disease (NPD): This rare, lysosomal storage disorder is caused by a genetic deficiency in ASM activity, leading to the accumulation of sphingomyelin. [7][8]The HNP-PC assay is a primary method for diagnosing NPD types A and B, where patient samples show virtually no ASM activity, while carriers exhibit intermediate levels. [3]* Inflammatory and Cardiovascular Conditions: Elevated ASM activity has been identified as a key factor in the pathophysiology of various other diseases. The ceramide generated by ASM can mediate inflammation, endothelial injury, and apoptosis. [9][10]The HNP-PC assay has been used to demonstrate increased ASM activity in conditions such as sepsis, rheumatoid arthritis, and atherosclerosis, positioning ASM as a potential biomarker and therapeutic target. [9][10][11]
Disease/Condition Finding on ASM Activity Implication Reference(s) Niemann-Pick Disease Severely deficient Diagnostic marker [3][5][7] Sepsis Markedly higher in patients, increases with severity Potential biomarker for diagnosis and severity [10] Rheumatoid Arthritis 1.4-fold higher in patients vs. controls Marker of chronic inflammation [11] | Atherosclerosis | Increased in lesions, promotes foam cell formation | Contributes to disease progression | [9]|
Drug Discovery and Development
In the pharmaceutical industry, the HNP-PC assay is a valuable component of the drug discovery pipeline, particularly for therapies targeting sphingolipid metabolism. [12][13]
-
High-Throughput Screening (HTS): The simplicity and colorimetric readout of the assay make it highly suitable for HTS campaigns to identify novel small-molecule inhibitors of ASM. [14]Such inhibitors have therapeutic potential for diseases driven by excess ASM activity.
-
Mechanism of Action (MoA) Studies: For compounds believed to modulate the sphingolipid pathway, the HNP-PC assay provides a direct method to confirm their effect on ASM activity. This is a crucial step in validating a drug's MoA and understanding its pharmacodynamics. [3]* Pharmacological Research: HNP-PC allows researchers to investigate the impact of various pharmacological agents on sphingolipid metabolism, providing critical insights that can guide the development of targeted therapies for a range of metabolic and inflammatory disorders. [3]
Conclusion
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine has solidified its place as an essential reagent in life sciences. Its clever design, combining the structural features of a natural lipid with a convenient chromogenic reporter, provides a simple yet powerful system for studying a critical enzymatic pathway. For researchers investigating sphingolipid signaling, clinicians diagnosing metabolic disorders like Niemann-Pick disease, and scientists developing new therapeutics, HNP-PC offers a reliable, selective, and quantitative window into the activity of acid sphingomyelinase, an enzyme of profound biological and clinical importance.
References
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Levade, T., Salvayre, R., & Douste-Blazy, L. (1986). Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH. Journal of Neurochemistry, 47(3), 831-837. [Link]
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Gal, A. E., & Fash, F. J. (1976). Synthesis of 2-n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a chromogenic substrate for assaying sphingomyelinase activity. Chemistry and Physics of Lipids, 16(1), 71-79. [Link]
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Zhang, Y., et al. (2023). Plasma acid sphingomyelinase activity in sepsis: diagnostic utility and association with disease severity. Critical Care, 27(1), 1-4. [Link]
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Devlin, C. M., et al. (2017). Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology. Cardiovascular Research, 113(13), 1637-1650. [Link]
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EnzyChrom™ Sphingomyelin Assay Kit. (n.d.). BioAssay Systems. [Link]
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He, X., et al. (2015). A high-throughput sphingomyelinase assay using natural substrate. Journal of Biomolecular Screening, 20(7), 896-903. [Link]
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Sphingomyelin Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]
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Baker, J. F., et al. (2017). Secretory sphingomyelinase (S-SMase) activity is elevated in patients with rheumatoid arthritis. Clinical Rheumatology, 36(12), 2649-2654. [Link]
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Mühle, C., & Kornhuber, J. (2017). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. MethodsX, 4, 364-371. [Link]
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2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine CAS 60438-73-5. (n.d.). EMD Millipore. [Link]
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2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. (n.d.). LookChem. [Link]
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Hoge, L. G., et al. (2023). Sphingosylphosphorylcholine is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH. Journal of Bacteriology, 205(8), e00151-23. [Link]
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Hoge, L. G., et al. (2023). Sphingosylphosphorylcholine (SPC) is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH. bioRxiv. [Link]
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Therapeutic Focus. (n.d.). Augustine Therapeutics. [Link]
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Beutler, J. A. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. [Link]
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Al-Dossari, D. S., et al. (2022). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 30(11), 1591-1601. [Link]
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Gribkoff, V. K., & Kaczmarek, L. K. (2017). Drug discovery and development: Role of basic biological research. Molecular Pharmacology, 91(5), 497-505. [Link]
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